molecular formula C16H10O4 B1333074 2-(9,10-Dioxo-9,10-dihydro-2-anthracenyl)-acetic acid CAS No. 76161-80-3

2-(9,10-Dioxo-9,10-dihydro-2-anthracenyl)-acetic acid

Cat. No.: B1333074
CAS No.: 76161-80-3
M. Wt: 266.25 g/mol
InChI Key: NRIDTWIMIZBRGT-UHFFFAOYSA-N
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Description

2-(9,10-Dioxo-9,10-dihydro-2-anthracenyl)-acetic acid is an organic compound with a complex structure It is derived from anthracene, a polycyclic aromatic hydrocarbon, and features a carboxylic acid functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(9,10-Dioxo-9,10-dihydro-2-anthracenyl)-acetic acid typically involves the oxidation of anthracene derivatives. One common method includes the use of strong oxidizing agents such as potassium permanganate or chromium trioxide under acidic conditions. The reaction proceeds through the formation of intermediate anthraquinone derivatives, which are then further oxidized to yield the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure higher efficiency and yield. Catalysts and optimized reaction conditions are employed to minimize by-products and enhance the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(9,10-Dioxo-9,10-dihydro-2-anthracenyl)-acetic acid undergoes various types of chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of more oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into less oxidized forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and nitric acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, alkylating agents, and nucleophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce hydroxyanthracene derivatives.

Scientific Research Applications

2-(9,10-Dioxo-9,10-dihydro-2-anthracenyl)-acetic acid has a wide range of applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 2-(9,10-Dioxo-9,10-dihydro-2-anthracenyl)-acetic acid exerts its effects involves interactions with various molecular targets. These may include enzymes, receptors, and other proteins. The compound can modulate biochemical pathways, leading to changes in cellular functions and responses.

Comparison with Similar Compounds

Similar Compounds

    Anthraquinone: A structurally related compound with similar oxidation states.

    9,10-Anthracenedione: Another derivative of anthracene with comparable chemical properties.

    2-Anthracenecarboxylic acid: Shares the anthracene core but differs in functional groups.

Uniqueness

2-(9,10-Dioxo-9,10-dihydro-2-anthracenyl)-acetic acid is unique due to its specific combination of functional groups and the resulting chemical reactivity. This makes it a valuable compound for various applications that require precise chemical modifications and interactions.

Properties

IUPAC Name

2-(9,10-dioxoanthracen-2-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10O4/c17-14(18)8-9-5-6-12-13(7-9)16(20)11-4-2-1-3-10(11)15(12)19/h1-7H,8H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRIDTWIMIZBRGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C=C(C=C3)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50377330
Record name (9,10-Dioxo-9,10-dihydroanthracen-2-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50377330
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76161-80-3
Record name (9,10-Dioxo-9,10-dihydroanthracen-2-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50377330
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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